N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea
Overview
Description
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a type of pyrazole-based urea derivative that has attracted attention due to its unique chemical properties and potential applications.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea involves the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, in cancer cells, this compound inhibits the activity of specific enzymes that are required for the growth and proliferation of cancer cells. In weeds, it inhibits the activity of specific enzymes that are required for the growth and survival of weeds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the target organism or cell type. In cancer cells, this compound induces apoptosis (programmed cell death) and inhibits cell proliferation. In weeds, it inhibits the growth and survival of the plant. In materials science, it accelerates chemical reactions and promotes the formation of specific products.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea in lab experiments include its high potency and specificity, as well as its ability to inhibit specific enzymes or proteins. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea. In medicine, future studies could focus on the development of novel anticancer therapies based on this compound. In agriculture, future studies could focus on the development of more effective and environmentally friendly herbicides. In materials science, future studies could focus on the development of new catalysts and materials based on this compound. Additionally, future studies could investigate the potential applications of this compound in other fields, such as biotechnology and nanotechnology.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique chemical properties and ability to inhibit specific enzymes or proteins make it a valuable tool for studying biological processes and developing novel therapies and materials. Further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential as a herbicide, due to its ability to inhibit the growth of weeds. In materials science, it has been studied for its potential as a catalyst, due to its ability to accelerate chemical reactions.
properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(4-methoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-13-19(23-20(26)22-16-8-10-17(27-3)11-9-16)14(2)25(24-13)12-15-6-4-5-7-18(15)21/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFYUDNDZWGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.